molecular formula C12H13N3O2S B2981625 5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-33-5

5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2981625
CAS No.: 899748-33-5
M. Wt: 263.32
InChI Key: QUVFYEFYSCRMAR-UHFFFAOYSA-N
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Description

5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with intriguing potential in various fields of scientific research. This compound belongs to the pyridopyrimidine family and features an allylthio group, contributing to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione generally involves multi-step organic reactions. Typically, starting with pyridine and proceeding through various intermediates. The allylthio group can be introduced using allyl sulfide in the presence of a suitable catalyst, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial synthesis might scale up the laboratory methods, optimizing for yield and purity. Reactor conditions, such as temperature, pressure, and solvent use, are finely tuned to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

  • Oxidation: Utilizing oxidizing agents like hydrogen peroxide.

  • Reduction: Often using reducing agents like sodium borohydride.

  • Substitution: Reactions with nucleophiles or electrophiles, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Conditions typically involve controlled temperatures, solvent choice, and reaction time.

Major Products Formed

The products vary based on the specific reaction, but could include oxidized forms of the compound, reduced analogs, or substituted derivatives with different functional groups replacing the allylthio group.

Scientific Research Applications

This compound's unique structure lends itself to various scientific research applications:

  • Chemistry: : Used in developing new synthetic pathways and studying reaction mechanisms.

  • Biology: : Potentially investigated for its effects on biological systems due to its unique structural components.

  • Medicine: : Could be explored for therapeutic potential, though specific applications are subject to ongoing research.

  • Industry: : May be used in the synthesis of more complex molecules for industrial applications.

Comparison with Similar Compounds

Comparing 5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with similar compounds highlights its uniqueness:

  • Similar Compounds: : Other pyridopyrimidine derivatives.

  • Uniqueness: : The presence of the allylthio group and specific substitutions at the pyridine and pyrimidine rings make it distinct, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

1,3-dimethyl-5-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-4-7-18-8-5-6-13-10-9(8)11(16)15(3)12(17)14(10)2/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVFYEFYSCRMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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